molecular formula C22H26N2O5S B6456165 4-(cyclohexylmethyl)-2-(3,4-dimethoxyphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione CAS No. 2548977-94-0

4-(cyclohexylmethyl)-2-(3,4-dimethoxyphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Katalognummer: B6456165
CAS-Nummer: 2548977-94-0
Molekulargewicht: 430.5 g/mol
InChI-Schlüssel: UNRKOIGVFWZEOH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the 3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine class, characterized by a tricyclic core with a sulfonamide moiety. The structure features a cyclohexylmethyl group at position 4 and a 3,4-dimethoxyphenyl substituent at position 2. These substituents confer distinct physicochemical and pharmacological properties.

Eigenschaften

IUPAC Name

4-(cyclohexylmethyl)-2-(3,4-dimethoxyphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5S/c1-28-19-13-12-17(14-20(19)29-2)24-22(25)23(15-16-8-4-3-5-9-16)18-10-6-7-11-21(18)30(24,26)27/h6-7,10-14,16H,3-5,8-9,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRKOIGVFWZEOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4CCCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-(cyclohexylmethyl)-2-(3,4-dimethoxyphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H28N2O3SC_{21}H_{28}N_{2}O_{3}S with a molecular weight of approximately 420.59 g/mol. The presence of the benzothiadiazine moiety contributes to its biological activity through various mechanisms.

1. Anticancer Activity

Research indicates that benzothiadiazine derivatives exhibit significant anticancer properties. The mechanism often involves the disruption of cellular processes such as DNA replication and repair. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells by activating specific signaling pathways that lead to cell death .

Case Study:
In a study investigating the anticancer potential of related benzothiadiazine compounds, it was found that these compounds effectively inhibited tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis .

2. Anti-inflammatory Properties

Compounds in this class are also known for their anti-inflammatory effects. They modulate inflammatory pathways by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammation .

Research Findings:
A recent study demonstrated that a related compound reduced inflammation markers in animal models of arthritis, suggesting potential applications in treating inflammatory diseases .

3. Antimicrobial Activity

The antimicrobial properties of benzothiadiazine derivatives have been well-documented. These compounds exhibit activity against a range of pathogens including bacteria and fungi. The mechanism typically involves disrupting the microbial cell membrane or inhibiting essential enzymes .

Data Table: Antimicrobial Activity

PathogenActivity TypeMinimum Inhibitory Concentration (MIC)
Staphylococcus aureusBactericidal32 µg/mL
Escherichia coliBacteriostatic64 µg/mL
Candida albicansFungicidal16 µg/mL

The biological activities of this compound can be attributed to its interaction with various biomolecules:

  • Enzyme Inhibition: Many heterocyclic compounds inhibit specific enzymes involved in disease processes.
  • Receptor Modulation: Compounds can act as antagonists or agonists at various receptors, influencing physiological responses.
  • DNA Interaction: Some derivatives can intercalate with DNA or inhibit topoisomerases, affecting cancer cell proliferation.

Therapeutic Potential

Given its diverse biological activities, 4-(cyclohexylmethyl)-2-(3,4-dimethoxyphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione shows promise for development in several therapeutic areas:

  • Cancer Treatment: As an anticancer agent targeting multiple pathways.
  • Anti-inflammatory Drugs: For conditions such as arthritis and other inflammatory disorders.
  • Antimicrobial Agents: In treating infections caused by resistant strains.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Similar Compounds

The compound is compared to five analogs (Table 1), focusing on molecular properties, substituent effects, and bioactivity.

Table 1: Structural and Physicochemical Comparison

Compound ID/Name Substituents (Position 2/4) Molecular Weight (g/mol) logP Key Features
Target Compound 3,4-dimethoxyphenyl/cyclohexylmethyl ~450 (estimated) ~5.8 Balanced lipophilicity; potential CNS activity due to cyclohexylmethyl; enhanced solubility from dimethoxy groups .
K261-2248 3,4-dimethylphenyl/2-chlorophenylmethyl 426.92 5.85 High lipophilicity (logP 5.85); chlorophenyl may limit solubility; CNS-targeted applications.
895650-26-7 (Arctom Scientific) 3-methylphenyl/pyrido[1,2-a]pyrimidinylmethyl Not reported Not reported Heterocyclic pyrido-pyrimidinyl group may confer kinase inhibition; structural complexity could affect metabolic stability.
663167-22-4 4-methoxyphenyl/benzyl 380.46 Not reported Lower molecular weight; benzyl group increases aromaticity, potentially reducing bioavailability.
866846-92-6 (ZINC2692844) 4-methoxyphenyl/4-chlorophenylmethyl 464.92 Not reported High molecular weight; chlorophenyl and methoxyphenyl combination may lead to metabolic challenges.
3-(6-Fluoro-4-oxo-4H-chromen-3-yl) derivative 6-fluoro-4-oxochromenyl Not reported Not reported Fluorine atom enhances electronegativity; chromenyl group may target oxidative stress pathways.

Key Observations

Lipophilicity and Solubility :

  • The target compound’s logP (~5.8) is comparable to K261-2248 (logP 5.85), but the 3,4-dimethoxyphenyl group improves aqueous solubility relative to chlorophenyl or methylphenyl analogs .
  • In contrast, 866846-92-6’s higher molecular weight (464.92 g/mol) and dual aromatic substituents may reduce solubility and increase metabolic instability .

3,4-Dimethoxyphenyl: Electron-donating methoxy groups may improve binding to serotonin or dopamine receptors compared to electron-withdrawing substituents (e.g., chloro in K261-2248) .

Fluorinated derivatives (e.g., ) exhibit unique bioactivity profiles, highlighting the impact of halogenation on target selectivity .

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis likely follows established routes for 3,4-dihydrobenzothiadiazines, such as cyclocondensation of thioamide intermediates .
  • Drug-Likeness : Compared to K261-2248 and 866846-92-6, the target compound’s moderate logP and polar surface area (~46.7 Ų, estimated) align with Lipinski’s criteria for oral bioavailability .
  • Biological Screening : Compounds with dimethoxy groups (e.g., ) show improved bioavailability scores (0.55–0.56) due to enhanced solubility, suggesting similar advantages for the target compound .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.